molecular formula C20H17BrN4O2 B11013927 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11013927
M. Wt: 425.3 g/mol
InChI Key: RZTRMCRFKXUIOM-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features both indole and quinazoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of indole to obtain 5-bromoindole. This is followed by the alkylation of 5-bromoindole with an appropriate ethylating agent to introduce the ethyl group. The resulting intermediate is then coupled with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as large-scale coupling reactions under controlled conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while substitution of the bromine atom can lead to a variety of substituted indole derivatives.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The quinazoline ring can bind to DNA or RNA, affecting gene expression and protein synthesis. These interactions can lead to the modulation of cellular pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of the bromine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the combination of indole and quinazoline moieties provides a versatile scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H17BrN4O2/c21-15-5-6-18-14(11-15)7-9-24(18)10-8-22-19(26)12-25-13-23-17-4-2-1-3-16(17)20(25)27/h1-7,9,11,13H,8,10,12H2,(H,22,26)

InChI Key

RZTRMCRFKXUIOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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